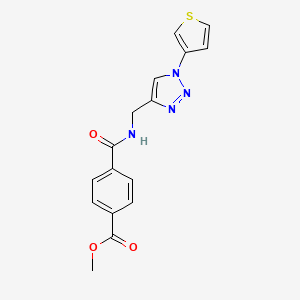

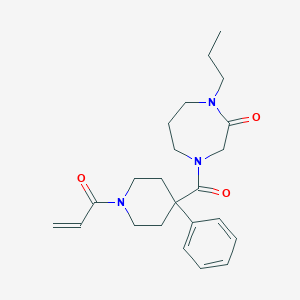

![molecular formula C18H17N3O3S B2727923 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 361168-09-4](/img/structure/B2727923.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide involves C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial and urease inhibition .Molecular Structure Analysis

The molecular structure of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide is characterized by a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide include C-C coupling reactions, which are facilitated by a palladium catalyst .Aplicaciones Científicas De Investigación

Antimicrobial Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide derivatives have shown significant antimicrobial properties. Studies demonstrate their efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing global health challenges related to antimicrobial resistance. Derivatives synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and further evaluated through molecular docking studies exhibited good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).

Antiprotozoal Activity

Compounds related to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide have been explored for their antiprotozoal activities. Synthesized cationic bisbenzofurans, although structurally distinct, reflect the broader research trend towards identifying potent antiprotozoal agents. These compounds exhibited efficacy against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, with several compounds outperforming standard treatments like pentamidine and artemisinin (Bakunova et al., 2007).

Anthelmintic Evaluation

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide derivatives have also been evaluated for their anthelmintic activity. Novel synthesized compounds showed promising results against Pheretima posthumous, comparing favorably with standard drugs such as Albendazole and Piperazine, which indicates their potential in treating parasitic worm infections (Kumar & Sahoo, 2014).

Potential in Cancer Research

Research into the structure-function relationships of thiazolide compounds, which are related to the chemical class of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide, has uncovered their ability to induce apoptosis in colorectal tumor cells. This suggests a potential therapeutic application in treating colon cancer, emphasizing the importance of caspase activation and expression of specific detoxification enzymes for inducing cell death (Brockmann et al., 2014).

Applications in Synthetic Chemistry

The compound and its derivatives serve as key intermediates in the synthesis of a wide range of bioactive molecules. For instance, derivatives have been used in the synthesis of molecules with antimalarial activities and as potential COVID-19 therapeutics through computational calculations and molecular docking studies (Fahim & Ismael, 2021). This highlights the versatility of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide derivatives in medicinal chemistry and drug design.

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-12(22)19-13-7-8-15-16(11-13)25-18(20-15)21-17(23)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMOBSSDYNPMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

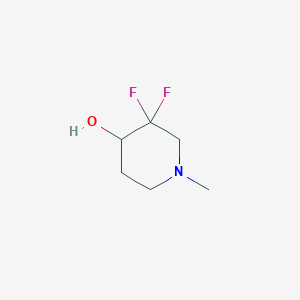

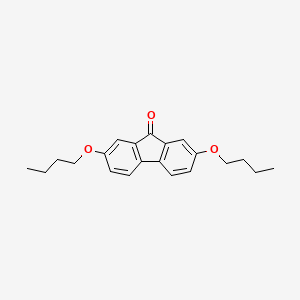

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2727845.png)

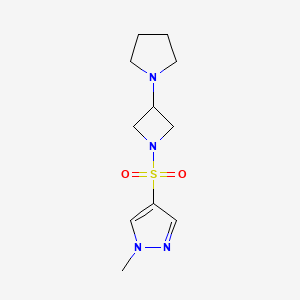

![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)

![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)

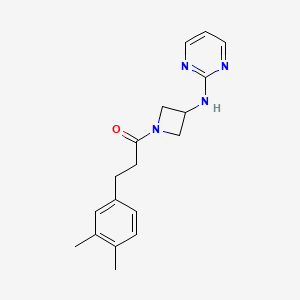

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)

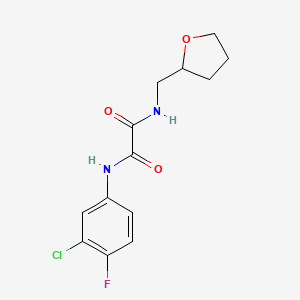

![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)